molecular formula C10H11ClO2 B3112103 2-(2-Chlorophenyl)butanoic acid CAS No. 188014-56-4

2-(2-Chlorophenyl)butanoic acid

Cat. No.: B3112103
CAS No.: 188014-56-4
M. Wt: 198.64 g/mol
InChI Key: HXXSYUKBUWEHOV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)butanoic acid is a substituted carboxylic acid featuring a butanoic acid backbone with a 2-chlorophenyl group attached to the second carbon. The ortho-chlorophenyl substituent likely introduces steric hindrance and electronic effects, influencing its acidity, solubility, and reactivity compared to analogous compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXSYUKBUWEHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295928
Record name 2-Chloro-α-ethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188014-56-4
Record name 2-Chloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188014-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-ethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the use of Grignard reagents, where 2-chlorophenylmagnesium bromide reacts with ethyl chloroacetate, followed by acidic workup .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds, identified in the evidence, provide a basis for comparative analysis:

2-(3-Chlorophenyl)-2-hydroxybutanoic Acid (CAS 1249633-28-0)

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.65 g/mol
  • Key Features :
    • A hydroxyl group on the second carbon.
    • Meta-chlorophenyl substitution.
  • Impact on Properties: The hydroxyl group enhances hydrogen bonding, increasing water solubility compared to non-hydroxylated analogs.

(R)-3-Amino-4-(2-chlorophenyl)butanoic Acid Hydrochloride (CAS 268734-28-7)

  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Molecular Weight : 250.12 g/mol
  • Key Features: An amino group on the third carbon. Ortho-chlorophenyl substitution on the fourth carbon. Hydrochloride salt form.
  • Impact on Properties: The amino group introduces basicity, enabling salt formation (as seen in the hydrochloride derivative), which enhances solubility in polar solvents. The ortho-chlorophenyl group may contribute to steric hindrance, affecting interaction with biological targets .

2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid

  • Molecular Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 244.74 g/mol
  • Key Features :
    • A sulfanyl (-S-) bridge linking the 2-chlorophenyl group to the second carbon.
    • A methyl group on the third carbon.
  • The sulfur atom may serve as a site for metabolic oxidation, altering pharmacokinetic profiles compared to non-sulfur analogs .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(2-Chlorophenyl)butanoic Acid* Not available C₁₀H₁₁ClO₂ 214.65 Carboxylic acid, ortho-chlorophenyl Likely moderate solubility in organic solvents; steric hindrance may reduce reactivity
2-(3-Chlorophenyl)-2-hydroxybutanoic Acid 1249633-28-0 C₁₀H₁₁ClO₃ 214.65 Carboxylic acid, hydroxyl, meta-chlorophenyl Higher water solubility due to hydroxyl; meta-substitution reduces steric effects
(R)-3-Amino-4-(2-chlorophenyl)butanoic Acid Hydrochloride 268734-28-7 C₁₀H₁₃Cl₂NO₂ 250.12 Carboxylic acid, amino, ortho-chlorophenyl, hydrochloride salt Enhanced solubility in polar solvents; potential for chiral interactions
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic Acid Not available C₁₁H₁₃ClO₂S 244.74 Carboxylic acid, sulfanyl, methyl, ortho-chlorophenyl Lower acidity (higher pKa); sulfur may influence metabolic pathways

*Inferred properties due to lack of direct data.

Key Research Findings

  • Meta-substituted derivatives (e.g., 2-(3-chlorophenyl)-2-hydroxybutanoic acid) exhibit improved solubility and stability due to reduced steric strain .
  • Functional Group Influence: Hydroxyl and amino groups enhance polarity and solubility but may reduce membrane permeability . Sulfanyl groups alter electronic profiles and metabolic stability, making them critical in drug design .

Biological Activity

2-(2-Chlorophenyl)butanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

The primary mechanism of action for this compound involves its interaction with the γ-aminobutyric acid type-A (GABA A) receptor . This interaction enhances GABA A receptor function, leading to increased inhibitory neurotransmission in the nervous system. The compound's ability to bind to the benzodiazepine recognition site of the GABA A receptor is crucial for its pharmacological effects, particularly in modulating anxiety and seizure activity.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier effectively. Its pharmacokinetic profile suggests that it may have significant central nervous system effects, which are essential for its potential use in treating neurological disorders.

Biological Activities

The compound has been studied for various biological activities:

  • Antimicrobial Properties : Exhibits efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : May inhibit pathways involved in inflammation, suggesting potential applications in inflammatory diseases.
  • Antioxidant Activity : Demonstrated ability to scavenge free radicals, contributing to its health benefits.

Case Studies and Experimental Data

Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityIC50 Value
Inhibition of biofilm formation in Staphylococcus aureus50 µM
Enhancement of GABA A receptor functionN/A
Antimicrobial efficacy against various strainsN/A

Dose-Dependent Effects

The effects of this compound are dose-dependent. At lower doses, it enhances GABAergic signaling and exhibits anti-epileptic properties. Higher doses may lead to different cellular responses, indicating a need for careful dosage management in therapeutic applications.

Metabolic Pathways and Distribution

The compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Its distribution within tissues is facilitated by specific transporters and binding proteins, indicating a complex interaction with cellular systems.

Applications in Scientific Research

This compound is utilized across various fields:

  • Chemistry : As a building block for synthesizing more complex organic molecules.
  • Biology : For studying potential biological activities including antimicrobial and anti-inflammatory effects.
  • Medicine : Ongoing research aims to explore its therapeutic applications, particularly in neurology and infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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